14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
The primary target of this compound, also known as Oprea1_364015, is the GABA_A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound interacts with its target by binding to the benzodiazepine binding site on the GABA_A receptors . This binding enhances the effect of GABA, leading to an increase in the flow of chloride ions into the neuron, which results in a more negative resting potential and stabilization of the neuron. This reduces the chance of a successful action potential occurring, which leads to the effects of sedation and anxiolysis.
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the inhibitory effect of this neurotransmitter, leading to reduced neuronal excitability. This can result in effects such as sedation, muscle relaxation, and reduction of anxiety.
Result of Action
The molecular effect of the compound’s action is an increase in the inhibitory effect of GABA, leading to reduced neuronal excitability . At the cellular level, this results in effects such as sedation, muscle relaxation, and reduction of anxiety. In animal models, certain derivatives of the compound have shown significant anxiolytic effects .
Biochemical Analysis
Biochemical Properties
The compound 3,3-dimethyl-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to interact with the benzodiazepine binding site on gamma-aminobutyric acid (GABA) A receptors . This interaction suggests that the compound may influence the activity of these receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system .
Cellular Effects
In cellular models, 3,3-dimethyl-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to exert antioxidant effects . This suggests that the compound may protect cells from oxidative stress, which can lead to cellular damage and dysfunction.
Molecular Mechanism
Its interaction with the benzodiazepine binding site on GABA A receptors suggests that it may modulate the activity of these receptors . This could potentially influence neuronal excitability and neurotransmission.
Dosage Effects in Animal Models
In animal models, 3,3-dimethyl-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to exert anxiolytic effects The effects of different dosages of this compound have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazatricyclic core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the nitrophenyl group: This step is usually achieved through a nitration reaction, where a nitro group is introduced to the phenyl ring.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities.
Thiadiazole Derivatives:
Uniqueness
14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific tricyclic structure and the presence of both nitrophenyl and diazatricyclic moieties. This combination of features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)11-16-19(18(25)12-21)20(13-7-3-6-10-17(13)24(26)27)23-15-9-5-4-8-14(15)22-16/h3-10,20,22-23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUNMQQBTXRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.